(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide
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Overview
Description
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide is a natural compound found in the roots of Rauvolfia serpentina, also known as Indian snakeroot. It is commonly used in traditional medicine for its antihypertensive and sedative properties. In recent years, this compound has gained attention in scientific research for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide involves its ability to inhibit the activity of the enzyme adenylate cyclase, which is responsible for the production of cyclic AMP. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and a decrease in blood pressure.
Biochemical And Physiological Effects
Studies have shown that (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has a neuroprotective effect by reducing oxidative stress and preventing neuronal cell death.
Advantages And Limitations For Lab Experiments
One advantage of using (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its complex synthesis process and limited availability may present limitations in terms of accessibility and cost.
Future Directions
There are several potential future directions for research on (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Further research is also needed to explore its anticancer properties and potential applications in other medical fields. Additionally, the development of more efficient synthesis methods may increase its accessibility for research and clinical use.
Synthesis Methods
The synthesis of (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide involves the extraction of Rauvolfia serpentina roots and the isolation of the compound through a series of purification steps. The process is complex and requires expertise in organic chemistry.
Scientific Research Applications
Research has shown that (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide has potential therapeutic applications in various medical fields. It has been studied for its antihypertensive, anti-inflammatory, and anticancer properties. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
107870-71-3 |
---|---|
Product Name |
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide |
Molecular Formula |
C23H31BrN2O2 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-15-prop-2-enyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;bromide |
InChI |
InChI=1S/C23H31N2O2.BrH/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23;/h4,6-9,13-14,17-22,26-27H,1,5,10-12H2,2-3H3;1H/q+1;/p-1/t13-,14?,17-,18-,19?,20-,21?,22+,23?,25?;/m0./s1 |
InChI Key |
FVJYANBRYOGVGH-UTZXWTGVSA-M |
Isomeric SMILES |
CC[C@@H]1[C@H]([N+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)CC=C)O.[Br-] |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC=C)C6=CC=CC=C6N4C.[Br-] |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC=C)C6=CC=CC=C6N4C.[Br-] |
synonyms |
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide |
Origin of Product |
United States |
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